(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate
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Overview
Description
®-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate is a chiral compound featuring a pyrrolidine ring substituted with a cyclobutyl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as an amino acid derivative, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides under basic conditions.
Carbamate Formation:
Industrial Production Methods: In an industrial setting, the synthesis of ®-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate would be optimized for scale, focusing on high yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent reaction conditions and efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can be employed to modify the pyrrolidine ring or the carbamate group, potentially yielding secondary amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution at the carbamate group.
Major Products:
Oxidation Products: Cyclobutanone derivatives.
Reduction Products: Secondary amines or alcohols.
Substitution Products: Various substituted carbamates.
Chemistry:
Chiral Catalysts: The compound can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Building Block: It serves as a versatile building block in the synthesis of complex organic molecules.
Biology and Medicine:
Enzyme Inhibitors: It may act as an inhibitor for certain enzymes, providing a basis for therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
tert-Butyl 1-cyclopropylpyrrolidin-3-ylcarbamate: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate: Contains a cyclopentyl group, offering different steric and electronic properties.
Uniqueness: ®-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic characteristics. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-cyclobutylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-7-8-15(9-10)11-5-4-6-11/h10-11H,4-9H2,1-3H3,(H,14,16)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMQAWYPPIACQF-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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